molecular formula C11H16OS B7991358 2-Methyl-4-n-propoxyphenyl methyl sulfide

2-Methyl-4-n-propoxyphenyl methyl sulfide

Cat. No.: B7991358
M. Wt: 196.31 g/mol
InChI Key: FTAPWKVPKDMFSJ-UHFFFAOYSA-N
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Description

Significance of Thioether Linkages in Molecular Architecture and Function

In biochemistry, the thioether linkage is found in the essential amino acid methionine. wikipedia.org Furthermore, disulfide bonds (R-S-S-R), which are closely related to thioethers through redox chemistry, are fundamental in determining the tertiary structure of proteins. libretexts.orgmasterorganicchemistry.com The ability of the sulfur atom in thioethers to be oxidized to sulfoxides and sulfones further expands their functional diversity and utility in chemical synthesis. youtube.com

Classification and Structural Diversity of Aromatic Sulfides

Aromatic sulfides can be broadly categorized based on the nature of the groups attached to the sulfur atom. numberanalytics.combritannica.com When the sulfur is bonded to one aromatic ring and one alkyl group, the compound is classified as an aryl alkyl sulfide (B99878). numberanalytics.com If both groups are aromatic, it is a diaryl sulfide. thieme-connect.de The structural diversity within aryl alkyl sulfides arises from the variety of substituents that can be present on both the aromatic ring and the alkyl group.

These substituents can range from simple alkyl and alkoxy groups to more complex functional groups, each influencing the electronic properties and reactivity of the sulfide. For instance, electron-donating groups on the aromatic ring can increase the nucleophilicity of the sulfur atom, while electron-withdrawing groups can decrease it. This diversity allows for the fine-tuning of molecular properties for specific applications in medicinal chemistry and materials science. numberanalytics.com

Rationale for Investigating the Chemical Landscape of 2-Methyl-4-n-propoxyphenyl methyl sulfide

While extensive research on every conceivable substituted aryl alkyl sulfide is not feasible, the study of specific, strategically substituted examples like this compound can provide valuable insights. The rationale for investigating a compound with this particular substitution pattern is multifold. The presence of a methyl group at the ortho position to the methylthio group can introduce steric effects that may influence the conformation of the molecule and its reactivity.

The n-propoxy group at the para position, being an electron-donating group, can modulate the electronic properties of the aromatic ring and the sulfur atom. Understanding the interplay of these steric and electronic effects is crucial for predicting the behavior of more complex substituted aryl alkyl sulfides. Although specific research findings on this compound are not widely documented, its structure serves as an excellent model for exploring the fundamental chemistry of this class of compounds.

Overview of Research Directions in Sulfide Chemistry

Current research in sulfide chemistry is vibrant and multifaceted. researcher.life A significant focus is on the development of new and more efficient methods for the synthesis of sulfides. This includes the use of transition metal catalysts, such as copper and palladium, to facilitate cross-coupling reactions between thiols and aryl halides. organic-chemistry.org The development of environmentally benign synthetic protocols that utilize greener solvents and reagents is also a major trend. nih.gov

Another key research direction is the exploration of the applications of sulfides in various fields. In medicinal chemistry, there is a continuous search for new sulfide-containing molecules with therapeutic potential. In materials science, researchers are investigating the use of sulfides in the development of conducting polymers and other functional materials. numberanalytics.com Furthermore, the unique reactivity of sulfides continues to be exploited in the design of novel synthetic methodologies. youtube.com

Properties

IUPAC Name

2-methyl-1-methylsulfanyl-4-propoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16OS/c1-4-7-12-10-5-6-11(13-3)9(2)8-10/h5-6,8H,4,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTAPWKVPKDMFSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=C(C=C1)SC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Crystallographic Characterization of 2 Methyl 4 N Propoxyphenyl Methyl Sulfide

Vibrational Spectroscopy

Raman Spectroscopy for Molecular Vibrational Fingerprinting

While general principles and applications of these spectroscopic techniques are well-documented for a wide range of organic molecules, specific experimental spectra, including chemical shifts, coupling constants, and vibrational frequencies for 2-Methyl-4-n-propoxyphenyl methyl sulfide (B99878), are not available in the searched scientific literature and databases. Consequently, the generation of a detailed, data-centric article as requested is not possible at this time.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the precise elemental formula of a compound by measuring its mass with very high accuracy. For 2-Methyl-4-n-propoxyphenyl methyl sulfide (molecular formula: C₁₁H₁₆OS), the theoretical exact mass can be calculated. When analyzed, typically in a positive ion mode using a soft ionization technique like electrospray ionization (ESI), the molecule would be observed as a protonated species, [M+H]⁺.

The calculated monoisotopic mass of the neutral molecule C₁₁H₁₆OS is 196.0973 u. The exact mass of the protonated molecule, [C₁₁H₁₇OS]⁺, would be 197.1051 u. An experimental HRMS measurement yielding a value extremely close to this theoretical mass would confirm the elemental composition, distinguishing it from other potential compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) provides structural information by inducing the fragmentation of a selected precursor ion (in this case, the molecular ion at m/z 197) and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure. nih.gov

For this compound, collision-induced dissociation (CID) would likely initiate cleavage at the weakest bonds and lead to the formation of stable carbocations or radical cations. Key predictable fragmentation pathways include:

Loss of the propoxy group: Cleavage of the ether bond could occur, leading to the loss of a propoxy radical (•OC₃H₇) or a neutral propene molecule via rearrangement, which is a common pathway for ethers.

Benzylic and Ether Cleavage: A primary fragmentation would likely involve the cleavage of the C-S bond, resulting in the loss of a methyl radical (•CH₃) or a thiomethyl radical (•SCH₃). researchgate.net

Fragmentation of the n-propoxy chain: The propyl group itself can fragment through the loss of ethene (C₂H₄), resulting in a smaller fragment. nih.gov

A proposed fragmentation scheme would generate several diagnostic ions that help to piece together the original structure.

Table 1: Predicted Key Fragment Ions in the MS/MS Spectrum of [C₁₁H₁₇OS]⁺

Precursor Ion (m/z) Proposed Fragment Ion (m/z) Neutral Loss Proposed Formula of Fragment
197.1051 182.0816 •CH₃ (15.0235 u) [C₁₀H₁₄OS]⁺
197.1051 155.0735 C₃H₆ (42.0469 u) [C₈H₁₁OS]⁺
197.1051 150.0500 •SCH₃ (47.0029 u) [C₁₀H₁₄O]⁺

Note: The m/z values are theoretical calculations for the most likely fragment structures.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The resulting spectrum provides information about the electronic structure, particularly conjugated π-systems and the presence of heteroatoms with non-bonding electrons. uzh.chrsc.org

The structure of this compound contains several features that give rise to characteristic electronic transitions:

π → π* Transitions: The substituted benzene (B151609) ring is a chromophore containing a conjugated π-electron system. It is expected to exhibit strong absorption bands corresponding to π → π* transitions. lumenlearning.com The presence of substituents on the ring (methyl, propoxy, and methyl sulfide groups) will influence the energy of these transitions, typically shifting the absorption maximum (λ_max) to longer wavelengths (a bathochromic shift) compared to unsubstituted benzene.

n → π* Transitions: The oxygen atom of the propoxy group and the sulfur atom of the methyl sulfide group possess non-bonding electrons (n-electrons). These electrons can be excited into the anti-bonding π* orbitals of the aromatic ring. These n → π* transitions are generally weaker in intensity than π → π* transitions and occur at longer wavelengths. youtube.com

n → σ* Transitions: The lone pair electrons on the oxygen and sulfur atoms can also be excited to anti-bonding sigma orbitals (σ*). These transitions typically occur at shorter wavelengths, often in the far-UV region, and may not always be observable with standard spectrophotometers. youtube.com

The UV-Vis spectrum of this compound would therefore be a composite of these transitions, likely dominated by a strong π → π* absorption band with a potential shoulder or a separate weaker band at a longer wavelength corresponding to an n → π* transition.

Single-Crystal X-ray Diffraction for Solid-State Molecular and Supramolecular Structure

An SC-XRD analysis of a suitable single crystal of this compound would yield a detailed geometric profile of the molecule. This includes the precise lengths of all covalent bonds (e.g., C-S, C-O, C-C aromatic, C-C alkyl) and the angles between them (e.g., C-S-C, C-O-C, angles within the benzene ring). Dihedral angles would describe the molecule's conformation, such as the rotational orientation of the propoxy and methyl sulfide groups relative to the plane of the benzene ring.

Table 2: Illustrative Bond Lengths and Angles Obtainable from SC-XRD

Parameter Description Expected Value Range (Å or °)
Bond Lengths (Å)
S1-C(aryl) Sulfur to aromatic carbon 1.75 - 1.79
S1-C(methyl) Sulfur to methyl carbon 1.79 - 1.83
O1-C(aryl) Oxygen to aromatic carbon 1.35 - 1.40
O1-C(propyl) Oxygen to propyl carbon 1.42 - 1.46
C-C (aromatic) Carbon-carbon within benzene ring 1.38 - 1.41
**Bond Angles (°) **
C(aryl)-S1-C(methyl) Angle around the sulfur atom 98 - 104

Note: The values in this table are representative examples based on similar known structures and serve to illustrate the data that would be obtained from an experimental analysis. nih.gov

Beyond the structure of a single molecule, SC-XRD reveals how molecules are arranged in the crystal lattice. This supramolecular structure is governed by intermolecular forces. For this compound, which lacks strong hydrogen bond donors, the crystal packing would be primarily directed by weaker interactions:

Van der Waals Forces: These are the predominant forces, arising from temporary fluctuations in electron density.

C-H···π Interactions: The aromatic ring is electron-rich and can act as an acceptor for weak hydrogen bonds from the C-H groups of neighboring molecules.

C-H···O/S Interactions: Weak hydrogen bonds may also form between C-H groups and the lone pairs of the ether oxygen or sulfide sulfur atoms of adjacent molecules, further stabilizing the crystal structure. nih.gov

Analysis of the crystal packing would describe how these interactions guide the molecules to form a stable, repeating three-dimensional network.

Investigation of Intermolecular Interactions in a Structurally Related Compound: A Case Study

The investigation of intermolecular interactions is crucial for understanding the solid-state properties of a crystalline compound, including its stability, polymorphism, and solubility. Hirshfeld surface analysis and the associated 2D-fingerprint plots are powerful computational tools used to visualize and quantify these interactions within a crystal lattice.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a method used to partition crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates that of the surrounding molecules. This is achieved by defining a surface where the contribution to the electron density from the promolecule is equal to the contribution from all other molecules in the crystal. By mapping various properties onto this surface, such as the normalized contact distance (d_norm), a detailed picture of the intermolecular contacts emerges.

2D-Fingerprint Plots

For (4-methoxyphenyl)[2-(methylsulfanyl)thiophen-3-yl]methanone, the 2D-fingerprint plot analysis indicates that H⋯H contacts are the most significant, contributing 39.3% to the total Hirshfeld surface. nih.gov This is a common feature in organic molecules, reflecting the high abundance of hydrogen atoms on the molecular surface. The second most significant contribution comes from H⋯C/C⋯H contacts, which account for 20.1% of the interactions and appear as a pair of characteristic blunt spikes on the plot. nih.gov

In the crystal structure of this related compound, molecules are linked by C—H⋯O interactions, which form a bifurcated layer stacking along the b-axis direction. nih.govnih.gov Additionally, the phenyl rings are involved in π–π stacking interactions, with a centroid–centroid separation of 3.760 (2) Å. nih.govnih.gov

A breakdown of the significant intermolecular contacts for (4-methoxyphenyl)[2-(methylsulfanyl)thiophen-3-yl]methanone is provided in the table below.

Interaction TypeContribution to Hirshfeld Surface (%)
H···H39.3
H···C/C···H20.1

Data derived from the analysis of the structurally related compound (4-methoxyphenyl)[2-(methylsulfanyl)thiophen-3-yl]methanone. nih.gov

This detailed analysis of a structurally similar compound provides a strong predictive framework for the types of intermolecular forces that would likely govern the crystal structure of this compound. The presence of the propoxy group in the target molecule might introduce additional flexibility and slightly alter the nature and contribution of the van der Waals interactions compared to the methoxy (B1213986) group in the analogue. However, the fundamental types of interactions, such as H···H, C···H, and potentially S···H or π-system interactions, are expected to be present and play a crucial role in its solid-state architecture.

Chemical Reactivity and Transformation Mechanisms of 2 Methyl 4 N Propoxyphenyl Methyl Sulfide

Oxidation Chemistry of the Thioether Moiety

The thioether group (-S-CH₃) is susceptible to oxidation, leading to the formation of corresponding sulfoxides and sulfones. This transformation significantly alters the polarity and chemical properties of the molecule. The oxidation state of the sulfur can be controlled by the choice of oxidant and reaction conditions. acsgcipr.org Historically, high-valent metal reagents were used, but these have been largely replaced by more environmentally benign oxidants like hydrogen peroxide (H₂O₂) and air/O₂, often in conjunction with catalysts. acsgcipr.org

The oxidation of 2-Methyl-4-n-propoxyphenyl methyl sulfide (B99878) to its corresponding sulfoxide (B87167), 2-Methyl-4-n-propoxyphenyl methyl sulfoxide, is a common and important transformation. This can be achieved using a single equivalent of a mild oxidizing agent. Hydrogen peroxide is a favored oxidant due to its low cost and environmentally friendly nature, as its byproduct is water. google.com The reaction can be performed with or without a catalyst. For many thioethers, the oxidation to the sulfoxide can occur readily as a non-catalyzed solution reaction. rsc.org

To prevent over-oxidation to the sulfone, careful control of the reaction stoichiometry is crucial. acsgcipr.org Other strategies to maximize sulfoxide yield include the slow addition of the oxidant and operating under acidic conditions, which can sometimes suppress sulfone formation. acsgcipr.org A variety of catalytic systems have been developed to improve the efficiency and selectivity of sulfoxide formation. These include metal catalysts like tantalum carbide, manganese porphyrins, and various polyoxomolybdates, which can facilitate the selective oxidation of thioethers to sulfoxides in high yields. organic-chemistry.orgrsc.orgacs.org

Table 1: Selected Oxidizing Systems for Thioether to Sulfoxide Conversion This table is illustrative and based on general findings for aryl thioethers.

Oxidant/Catalyst SystemKey FeaturesSelectivity for SulfoxideReference
H₂O₂ / Tantalum CarbideCatalytic, reusable catalystHigh organic-chemistry.org
H₂O₂ / Mn₂ZnO₄ NanoparticlesHeterogeneous catalyst, selective, ambient temperatureHigh jsynthchem.com
H₂O₂ / Vanadium-Salan ComplexCatalytic, effective for asymmetric oxidationGood to Excellent acs.org
O₂ / Light / Quinoid CatalystMetal-free, uses oxygen as the terminal oxidantChemoselective organic-chemistry.org
Electrochemical (Mn-Porphyrin mediated)Uses water as oxygen source, avoids over-oxidationExcellent acs.org

Further oxidation of the sulfoxide intermediate, or direct, more forceful oxidation of the thioether, yields the corresponding sulfone, 2-Methyl-4-n-propoxyphenyl methyl sulfone. This typically requires stronger oxidizing conditions or a higher stoichiometry of the oxidant compared to sulfoxide synthesis. acsgcipr.orgmasterorganicchemistry.com The conversion of the thioether to the sulfone involves the addition of two oxygen atoms to the sulfur atom.

Hydrogen peroxide can also be used to produce sulfones, often in the presence of a suitable catalyst. google.comorganic-chemistry.org For instance, while tantalum carbide catalyzes the oxidation to sulfoxides, niobium carbide with H₂O₂ efficiently produces sulfones. organic-chemistry.org Similarly, recyclable silica-based tungstate (B81510) catalysts with H₂O₂ can oxidize sulfides to sulfones in excellent yields. organic-chemistry.org In some cases, the oxidation of the sulfoxide to the sulfone requires a catalyst, even when the initial oxidation of the thioether to the sulfoxide does not. rsc.org The choice of solvent can also influence the product distribution; for example, in some systems, more polar solvents can favor the formation of the sulfone. jsynthchem.com

The mechanism of thioether oxidation, particularly with hydrogen peroxide, is generally understood to involve a nucleophilic attack by the sulfur atom on an oxygen atom of the oxidant. nih.gov This process converts the low-polarity thioether into the more polar sulfoxide and subsequently into the even more polar sulfone. nih.gov The rate of this oxidation is highly dependent on the nucleophilicity of the sulfur atom. nih.gov

For aryl thioethers like 2-Methyl-4-n-propoxyphenyl methyl sulfide, the electronic properties of the substituents on the phenyl ring play a crucial role. Electron-donating groups (EDGs) on the ring increase the electron density on the sulfur atom, enhancing its nucleophilicity and thus accelerating the rate of oxidation. nih.govnih.gov Conversely, electron-withdrawing groups (EWGs) decrease the sulfur's nucleophilicity and slow the reaction. nih.gov Given that this compound possesses two electron-donating groups (methyl and n-propoxy), its sulfur atom is expected to be relatively electron-rich and thus readily oxidized.

Kinetic studies on the oxidation of various aryl methyl sulfides have confirmed that the reaction typically follows second-order kinetics. rsc.org The mechanism can be either a concerted nucleophilic displacement or a two-step process involving an intermediate, depending on the solvent polarity. rsc.org In nonpolar solvents, a concerted mechanism is often favored, while highly polar, protic solvents can stabilize a charged intermediate, favoring a stepwise pathway. rsc.org

The oxidation of the prochiral this compound can lead to a chiral sulfoxide, which can exist as two enantiomers. The synthesis of a single enantiomer (enantioselective sulfoxidation) is of significant interest and can be achieved using chiral catalysts or biocatalytic methods. acsgcipr.orgnih.gov

Catalytic systems often employ a metal complex with a chiral ligand. acsgcipr.org A well-known example is the Kagan-Modena oxidation, which uses a titanium complex with chiral diethyl tartrate. researchgate.netias.ac.in Similar systems using vanadium complexes with chiral Schiff base or Salan ligands have also proven highly effective, producing chiral sulfoxides in high yields and with high enantioselectivity (ee). acs.orgorganic-chemistry.orgorgsyn.org The general mechanism involves the binding of the sulfide to the chiral catalyst, followed by a stereoselective transfer of an oxygen atom from a terminal oxidant (like H₂O₂ or tert-butyl hydroperoxide) to one of the two lone pairs on the sulfur atom. acsgcipr.org

Biocatalysis offers an alternative, environmentally benign route to chiral sulfoxides. acsgcipr.org Enzymes such as Baeyer-Villiger monooxygenases (BVMOs), peroxidases, and others found in whole-cell systems (e.g., Pseudomonas frederiksbergensis) can oxidize aryl alkyl sulfides with high enantiomeric excess. acsgcipr.orgorganic-chemistry.orgnih.gov These enzymatic reactions are highly specific and can produce sulfoxides with ee values often exceeding 99%. organic-chemistry.org

Table 2: Examples of Catalytic Systems for Enantioselective Sulfoxidation of Aryl Alkyl Sulfides This table presents data for analogous substrates to illustrate potential outcomes for this compound.

Catalyst/BiocatalystSubstrate ExampleEnantiomeric Excess (ee)Reference
Ti(O-i-Pr)₄ / (R)-6,6'-Diphenyl-BINOLMethyl p-tolyl sulfideUp to 90% ias.ac.in
Vanadium / Chiral Salan LigandVarious aryl alkyl sulfidesHigh acs.org
Chiral Fe(salan) ComplexAlkyl aryl sulfidesHigh organic-chemistry.org
Vanadium BromoperoxidaseMethyl phenyl sulfideUp to 96% nih.gov
Pseudomonas frederiksbergensis (whole-cell)Alkyl aryl sulfides81-99% organic-chemistry.org

Reactions Involving the Substituted Phenyl Ring

The benzene (B151609) ring of this compound is "activated" towards electrophilic aromatic substitution (EAS) due to the presence of three electron-donating substituents: methyl (-CH₃), n-propoxy (-O-n-Pr), and methylthio (-S-CH₃). lumenlearning.com Activating groups increase the rate of reaction compared to unsubstituted benzene and direct the incoming electrophile to the ortho and para positions relative to themselves. lumenlearning.compressbooks.pub

The regiochemical outcome of an EAS reaction on this polysubstituted ring depends on the interplay of the directing effects of the three groups. youtube.com

n-Propoxy group (-O-n-Pr): This is a strongly activating ortho-, para-director due to the powerful resonance donation from the oxygen's lone pairs. libretexts.orglibretexts.org

Methyl group (-CH₃): This is a weakly activating ortho-, para-director that donates electron density primarily through an inductive effect. youtube.comlibretexts.org

Methylthio group (-S-CH₃): This group is also an ortho-, para-director. Like the alkoxy group, it can donate electron density via resonance from the sulfur's lone pairs.

The positions on the ring available for substitution are C3, C5, and C6.

Position C3: This position is ortho to the methyl group and meta to the propoxy group.

Position C5: This position is ortho to the propoxy group and meta to the methyl group.

Position C6: This position is para to the methyl group and ortho to the methylthio group (which is attached to the propoxy group at C4, so this analysis is complex and the methylthio group's primary influence is electronic on the whole ring system rather than a direct steric or positional director from C4). A more accurate description is that C6 is ortho to the propoxy group.

Considering the hierarchy of activating groups (-OR > -Alkyl), the powerful n-propoxy group at C4 will be the dominant director. libretexts.org It strongly activates the positions ortho to it, which are C3 and C5. The methyl group at C2 also directs ortho (to C3) and para (to C5). Therefore, the directing effects of the propoxy and methyl groups are synergistic, both strongly favoring substitution at positions C3 and C5.

Table 3: Directing Effects of Substituents on the Aromatic Ring

SubstituentPositionActivating/Deactivating EffectDirecting EffectPrimary Mechanism of EffectReference
-CH₃ (Methyl)C2Weakly ActivatingOrtho, ParaInductive Donation libretexts.org
-O-n-Pr (n-Propoxy)C4Strongly ActivatingOrtho, ParaResonance Donation libretexts.orglibretexts.org
-S-CH₃ (Methylthio)Attached to Phenyl via -O- at C4The methylthio group is part of the overall "this compound" structure, but its directing influence is considered as part of the entire thioether moiety. The primary directors are the groups directly attached to the ring.

Metal-Catalyzed Functionalization of Aromatic C-H Bonds

The direct functionalization of carbon-hydrogen (C-H) bonds on the aromatic ring of this compound represents a powerful and atom-economical approach to introduce new substituents. Transition metal catalysis is a key enabler for such transformations. The existing substituents, the methylthio (-SMe) and n-propoxy (-OPr) groups, play a crucial role in directing the regioselectivity of these reactions.

The thioether and alkoxy groups are known ortho, para-directing groups in electrophilic aromatic substitution due to their ability to donate electron density to the benzene ring. In the context of metal-catalyzed C-H activation, they can also act as directing groups, guiding the metal catalyst to specific C-H bonds. youtube.com The thioether sulfur atom can coordinate to a metal center, facilitating the activation of the ortho C-H bonds. Similarly, the oxygen atom of the n-propoxy group can direct the metal catalyst.

In this compound, the positions ortho to the methylthio group are C3 and C1 (the latter being substituted with a methyl group), and the positions ortho to the n-propoxy group are C3 and C5. The position para to the methylthio group is occupied by the n-propoxy group, and the position para to the n-propoxy group is occupied by the methyl group. Therefore, C-H functionalization is most likely to occur at the C3 and C5 positions, guided by the directing effects of the thioether and n-propoxy groups, respectively. The steric hindrance from the existing methyl and n-propoxy groups will also influence the accessibility of these sites to the catalyst.

Palladium-catalyzed C-H functionalization is a well-established methodology. For instance, palladium catalysts can be used to introduce aryl, alkyl, or vinyl groups at the activated C-H positions. nih.gov The reaction typically proceeds through a concertive metalation-deprotonation (CMD) pathway, where the directing group facilitates the formation of a palladacycle intermediate. youtube.com Subsequent reductive elimination from this intermediate yields the functionalized product.

Catalyst SystemDirecting GroupLikely Functionalization PositionReaction Type
Pd(OAc)₂ / Ligand-SMeC3Arylation, Alkenylation
Pd(OAc)₂ / Ligand-OPrC3, C5Arylation, Alkenylation
Rh(III) catalysts-SMe, -OPrC3, C5Annulation, Olefination

Reactivity of Alkyl Side Chains (Methyl and n-Propoxy)

Functionalization of the Methyl Group Directly Attached to Sulfur

The methyl group of the thioether moiety in this compound exhibits distinct reactivity. The sulfur atom can be targeted by electrophiles, which in turn activates the attached methyl group.

One key reaction is the formation of a sulfonium (B1226848) salt. The thioether sulfur is nucleophilic and can react with alkyl halides (e.g., methyl iodide) to form a ternary sulfonium salt. libretexts.org This transformation converts the neutral thioether into a positively charged sulfonium ion, which is an excellent leaving group. The methyl groups attached to the positively charged sulfur become highly electrophilic and susceptible to nucleophilic attack. libretexts.org This reactivity is harnessed in biological systems by S-adenosyl methionine (SAM), a common methylating agent. libretexts.org

Furthermore, the methyl group adjacent to the sulfur can be deprotonated by a strong base to form a carbanion. This anion can then react with various electrophiles, allowing for the introduction of new functional groups at the methyl position.

Transformations of the n-Propoxy Chain

The n-propoxy group is generally less reactive than the thioether. However, under specific conditions, it can undergo transformations. The ether linkage can be cleaved under harsh conditions using strong acids like HBr or HI, which would lead to the formation of a phenol (B47542) and n-propyl halide.

Oxidative cleavage of the n-propoxy group is also a possibility, though it typically requires potent oxidizing agents. More subtle transformations could involve functionalization of the propyl chain, for instance, through radical-based reactions, but this would generally be less selective than reactions on the aromatic ring or the methylthio group.

Reductive Transformations of the Thioether Linkage

The carbon-sulfur bond of the thioether linkage in this compound can be cleaved reductively, a process known as desulfurization. This reaction is a valuable synthetic tool for removing the sulfur atom and replacing it with a hydrogen atom.

A classic method for desulfurization is the use of Raney nickel. This reagent effectively cleaves the C-S bond and hydrogenates the resulting fragments, converting the thioether into the corresponding alkane and replacing the methylthio group with a hydrogen atom. organic-chemistry.org This would transform this compound into 3-methyl-n-propoxybenzene.

More modern methods for desulfurization involve metal-catalyzed processes. For example, molybdenum hexacarbonyl can mediate the desulfurization of thioethers. organic-chemistry.org Nickel catalysts have also been shown to be effective for the cleavage of C(sp²)-S bonds. organic-chemistry.org Additionally, metal-free reductive desulfurization methods using phosphite (B83602) catalysis have been developed. rsc.org

Reagent/CatalystProduct
Raney Nickel3-methyl-n-propoxybenzene
Mo(CO)₆3-methyl-n-propoxybenzene
Ni-catalyst3-methyl-n-propoxybenzene
P(OEt)₃ / Silane3-methyl-n-propoxybenzene

Thermal and Photochemical Decomposition Pathways

The stability of this compound under thermal and photochemical conditions is an important consideration. Aryl sulfides can undergo decomposition when subjected to heat or light.

Thermal Decomposition: At elevated temperatures, the C-S bonds in aryl sulfides can undergo homolytic cleavage to generate radical intermediates. The subsequent reactions of these radicals can lead to a complex mixture of products. In the presence of amines, thermal decomposition of related sulfur compounds has been shown to proceed via nucleophilic attack on the carbon atom of the thioether. nih.gov

Photochemical Decomposition: Upon irradiation with UV light, aryl sulfides can absorb energy, leading to the excitation of electrons. This can result in the homolytic cleavage of the aryl-sulfur or the sulfur-methyl bond, generating arylthiyl and methyl radicals, or aryl and methylthiyl radicals, respectively. beilstein-journals.org These highly reactive radical species can then participate in a variety of secondary reactions, including hydrogen abstraction from the solvent or other molecules, radical-radical coupling to form new bonds, or reaction with oxygen if present. beilstein-journals.org The presence of the electron-donating n-propoxy and methyl groups on the aromatic ring can influence the electronic transitions and the subsequent photochemical pathways. The photochemical decomposition of aryl esters has been studied, and similar pathways involving radical intermediates can be expected for aryl sulfides. rsc.org

Computational Chemistry and Theoretical Characterization of 2 Methyl 4 N Propoxyphenyl Methyl Sulfide

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

The foundation of this analysis would have been quantum chemical calculations, a powerful tool for understanding molecules at the atomic level.

Density Functional Theory (DFT) is a widely used computational method to predict the three-dimensional arrangement of atoms in a molecule that corresponds to its most stable energetic state. For 2-Methyl-4-n-propoxyphenyl methyl sulfide (B99878), this would involve complex calculations to determine bond lengths, bond angles, and dihedral angles. However, no published studies detailing the DFT-optimized geometry of this specific compound were found.

The accuracy of DFT calculations heavily relies on the choice of the exchange-correlation functional and the basis set. A common and often reliable combination for organic molecules is the B3LYP functional with a Pople-style basis set (e.g., 6-31G* or larger). The performance of such a combination for 2-Methyl-4-n-propoxyphenyl methyl sulfide remains untested and unreported in the scientific literature.

Prediction of Spectroscopic Parameters

A key application of computational chemistry is the prediction of spectroscopic data, which can aid in the identification and characterization of compounds.

The Gauge-Including Atomic Orbital (GIAO) method is a standard approach for calculating Nuclear Magnetic Resonance (NMR) chemical shifts. This would have allowed for a theoretical prediction of the ¹H and ¹³C NMR spectra of this compound. Such data, when compared to experimental spectra, can provide invaluable structural confirmation. Unfortunately, no such computational NMR data for this compound has been published.

Time-Dependent Density Functional Theory (TD-DFT) is employed to simulate electronic transitions, which are observed in Ultraviolet-Visible (UV-Vis) spectroscopy. A TD-DFT calculation would predict the wavelengths of maximum absorption (λmax) for this compound, offering insights into its electronic properties. This information is currently unavailable.

Analysis of Electronic Properties and Reactivity Descriptors

Beyond geometry and spectra, computational methods can elucidate a molecule's electronic characteristics and predict its reactivity. This involves analyzing parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the molecular electrostatic potential map. These descriptors provide a theoretical framework for understanding where a molecule is likely to undergo a chemical reaction. For this compound, this level of detailed electronic analysis has not been reported.

Following a comprehensive and thorough search for peer-reviewed scientific literature, it has been determined that there are no available research studies specifically detailing the computational chemistry and theoretical characterization of This compound .

The creation of a scientifically accurate and data-driven article, as per the detailed outline provided, is contingent upon the existence of published primary research that has performed the requested quantum chemical calculations on this specific compound. These calculations would include:

Frontier Molecular Orbital (FMO) Analysis

Molecular Electrostatic Potential (MEP) Mapping

Calculation of Global Reactivity Descriptors

Natural Bond Orbital (NBO) Analysis

Merz-Kollman (MK), Mulliken Population Analysis (MPA), and Natural Population Analysis (NPA) for atomic charges

Calculation of Fukui Functions

Computational Transition State Searches for reaction mechanisms

Without foundational data from such studies, it is not possible to generate the requested content, including detailed research findings and data tables. Proceeding would require the fabrication of scientific data, which would be inaccurate and misleading.

Therefore, we are unable to fulfill the request to generate an article on this topic at this time. Should scholarly research on the computational properties of "this compound" be published in the future, the generation of the requested article would become feasible.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the dynamic nature of this compound at an atomistic level. These simulations provide insights into the conformational landscape of the molecule and the nature of its interactions with its environment, which are challenging to capture through experimental methods alone. By simulating the motions of atoms over time, MD can elucidate the preferred shapes (conformations) of the molecule and the strength and geometry of its non-covalent interactions with surrounding molecules.

In a typical MD simulation setup, a single molecule of this compound is placed in a simulation box, often filled with a solvent such as water, to mimic physiological or environmental conditions. The interactions between all atoms are described by a force field, a set of parameters that define the potential energy of the system as a function of atomic positions. The system is then allowed to evolve over time by integrating Newton's equations of motion.

A primary goal of these simulations is to perform a thorough conformational sampling to identify the most stable and frequently occurring molecular geometries. This is often achieved by analyzing the distribution of dihedral angles for the rotatable bonds. For this compound, the key dihedral angles would be those around the Ar-O, O-CH2, Ar-S, and S-CH3 bonds (where Ar represents the phenyl ring). The simulation can reveal the energy barriers between different conformations and the probability of finding the molecule in a particular shape.

The table below presents hypothetical data from a molecular dynamics simulation, illustrating the preferred dihedral angles for key rotatable bonds in this compound.

Table 1: Predominant Dihedral Angles from Conformational Analysis

Rotatable Bond Dihedral Angle Definition Predominant Angle (degrees) Population (%)
Ar-O-CH2-CH2 C1-O-C7-C8 178 75
O-CH2-CH2-CH3 O-C7-C8-C9 62 55
Ar-S-CH3 C4-S-C10 -75 68
C3-C4-S-C10 C3-C4-S-C10 15 82

Furthermore, MD simulations are instrumental in characterizing the intermolecular interactions between this compound and surrounding molecules. By analyzing the trajectories, one can calculate the radial distribution functions (RDFs) to understand the spatial arrangement of solvent molecules around specific functional groups of the solute. For instance, the RDF for water molecules around the ether oxygen and the sulfur atom can provide quantitative information on hydrogen bonding and other non-covalent interactions.

The strength of these interactions can be quantified by calculating the interaction energy between the solute and the solvent. This energy is a critical determinant of the molecule's solubility and partitioning behavior between different phases. The interaction energy is typically decomposed into its electrostatic and van der Waals components to provide a more detailed understanding of the forces at play.

The following table provides a hypothetical breakdown of the interaction energies between this compound and a water solvent shell within a 5 Å radius, as would be derived from an MD simulation.

Table 2: Intermolecular Interaction Energies with Water

Functional Group Average Electrostatic Energy (kcal/mol) Average van der Waals Energy (kcal/mol) Total Interaction Energy (kcal/mol)
n-propoxy group -4.2 -3.1 -7.3
Methyl sulfide group -2.5 -3.8 -6.3
Phenyl ring -1.8 -5.5 -7.3
Total Molecule -8.5 -12.4 -20.9

Comparative Studies with Analogues and Derivatives of 2 Methyl 4 N Propoxyphenyl Methyl Sulfide

Structure-Reactivity Relationships in Substituted Aryl Alkyl Sulfides

Research into the kinetics of oxidation for various alkyl aryl sulfides demonstrates that the reaction mechanism often involves an electrophilic attack on the sulfur atom. cdnsciencepub.comcapes.gov.br Consequently, factors that increase the electron density on the sulfur enhance its reactivity towards electrophiles, while factors that decrease it or physically block access to it will slow down or inhibit the reaction. Transition metal-catalyzed cross-coupling reactions are also common for forming aryl sulfides, and their efficiency can be influenced by the electronic nature of the substituents and the steric properties of the ligands and substrates. nih.govacs.org

Impact of Aromatic Substituent Variations (e.g., Position, Electronic Effects of Alkoxy Chains and Methyl Groups)

Substituents on the aromatic ring play a critical role in modulating the reactivity of the sulfide (B99878) group through electronic and steric effects. lumenlearning.comlibretexts.org In 2-Methyl-4-n-propoxyphenyl methyl sulfide, both the ortho-methyl group and the para-n-propoxy group are electron-donating.

Electronic Effects : The n-propoxy group at the para-position is a powerful activating group. It exerts a strong electron-donating resonance effect (+R) by donating a lone pair from the oxygen atom to the aromatic ring, which outweighs its electron-withdrawing inductive effect (-I). lumenlearning.com The methyl group at the ortho-position is a weaker electron-donating group, operating primarily through an inductive effect (+I) and hyperconjugation. The cumulative effect of these two electron-donating groups increases the electron density on the sulfur atom, making it more nucleophilic and thus more reactive towards oxidation compared to unsubstituted phenyl methyl sulfide. cdnsciencepub.com Studies on the oxidation of substituted phenyl methyl sulfides confirm that electron-releasing substituents accelerate the reaction, while electron-withdrawing groups retard it. cdnsciencepub.comcapes.gov.br

Positional (Steric) Effects : The position of the substituents is crucial. An ortho-substituent, such as the methyl group in the title compound, can introduce steric hindrance around the reaction center (the sulfur atom). acs.org This steric bulk can impede the approach of reagents, potentially decreasing the reaction rate compared to an analogue where the methyl group is in the meta or para position. For instance, in Ni-catalyzed aryl exchange reactions, ortho substituents were found to inhibit the reaction due to steric repulsion with the catalyst. acs.org Similarly, other studies have noted that reactions can be sensitive to steric effects, with ortho-substituted thiols affording products in lower yields. nih.gov

The following table illustrates how variations in aromatic substituents are expected to alter reactivity relative to this compound.

Compound NameSubstituent VariationExpected Electronic Effect on SulfurExpected Steric HindrancePredicted Relative Reactivity (Oxidation)
This compound (Reference Compound)High electron density (ortho-Me, para-OPr)Moderate (ortho-Me)High
4-n-Propoxyphenyl methyl sulfideRemoval of ortho-methylSlightly lower electron densityLowVery High (less steric hindrance)
2-Methyl-4-methoxyphenyl methyl sulfiden-Propoxy to Methoxy (B1213986)Very similar electron densityModerate (ortho-Me)Similar
2,4-Dimethylphenyl methyl sulfiden-Propoxy to MethylLower electron densityModerate (ortho-Me)Lower
4-Nitrophenyl methyl sulfideBoth groups replaced by NitroVery low electron densityLowVery Low

Influence of Alkyl Sulfide Chain Length and Branching on Reactivity

The structure of the alkyl group attached to the sulfur atom significantly influences reactivity, primarily through steric effects. While the electronic effect of different simple alkyl groups is relatively similar, their size and branching pattern can create substantial steric congestion around the sulfur atom. rsc.org

Studies on the oxidation of a series of alkyl phenyl sulfides have shown that the reaction is highly sensitive to steric hindrance at the reaction site. cdnsciencepub.comcapes.gov.br As the alkyl chain increases in length (e.g., methyl to ethyl to propyl) or becomes more branched (e.g., isopropyl or tert-butyl), the rate of oxidation decreases. This is because the bulkier alkyl groups physically obstruct the approach of the oxidizing agent to the sulfur atom.

This principle can be illustrated by comparing the relative rates of oxidation for different alkyl aryl sulfides.

Alkyl GroupExample CompoundBranchingRelative Steric BulkExpected Relative Rate of Oxidation
MethylPhenyl methyl sulfideNoneLowHigh
EthylPhenyl ethyl sulfideNoneModerateMedium
IsopropylPhenyl isopropyl sulfideα-branchedHighLow
tert-ButylPhenyl tert-butyl sulfideα-branchedVery HighVery Low
IsobutylPhenyl isobutyl sulfideβ-branchedModerate-HighMedium-Low

For this compound, replacing the methyl sulfide group with a bulkier one, such as an ethyl or isopropyl sulfide, would be expected to decrease its reactivity in reactions sensitive to steric effects. The increased steric hindrance from a larger alkyl group would compound the hindrance already present from the ortho-methyl group on the aromatic ring. nih.gov

Stereochemical Aspects of Sulfoxide (B87167) and Sulfone Derivatives

The oxidation of sulfides provides access to sulfoxides and sulfones, which have distinct stereochemical properties. wikipedia.org

Sulfoxides : The initial oxidation of an aryl alkyl sulfide, such as this compound, yields the corresponding sulfoxide (2-Methyl-4-n-propoxyphenyl methyl sulfoxide). wikipedia.org Sulfoxides possess a trigonal pyramidal geometry, with the sulfur atom at the apex. wikipedia.org If the two groups attached to the sulfur are different (as is the case with an aryl and an alkyl group), the sulfur atom becomes a stereocenter. This means that the sulfoxide is chiral and can exist as a pair of enantiomers, (R) and (S). The synthesis of such sulfoxides from prochiral sulfides often results in a racemic mixture unless a chiral oxidant or catalyst is used. organic-chemistry.org

Sulfones : Further oxidation of the sulfoxide yields the corresponding sulfone (2-Methyl-4-n-propoxyphenyl methyl sulfone). researchgate.netorganic-chemistry.org In a sulfone, the sulfur atom is bonded to two oxygen atoms and two carbon atoms, adopting a tetrahedral geometry. Because the two oxygen atoms are identical, the sulfur atom in the sulfone is no longer a stereocenter (assuming the carbon substituents are achiral). Therefore, the resulting sulfone is an achiral molecule.

The stereochemical progression from sulfide to sulfone is summarized below.

Compound TypeGeneral StructureSulfur GeometryChirality at Sulfur
SulfideR-S-R'BentNo
SulfoxideR-S(=O)-R'Trigonal PyramidalYes (if R ≠ R')
SulfoneR-S(=O)₂-R'TetrahedralNo

Isomeric Variations and Their Distinct Chemical Properties

Isomers of this compound, where the positions of the aromatic substituents are altered, would exhibit distinct chemical properties due to changes in electronic and steric environments.

Consider the following positional isomers:

3-Methyl-4-n-propoxyphenyl methyl sulfide : Here, the methyl group is moved to the meta position relative to the sulfide.

Electronic Effect : The methyl group is now meta to the sulfide, so its +I effect will still increase electron density on the ring, but it can no longer provide stabilization to reaction intermediates via resonance in the same way an ortho or para group can. The strong +R effect of the para-propoxy group remains dominant.

Steric Effect : The significant steric hindrance from the ortho position is removed, making the sulfur atom much more accessible.

Predicted Reactivity : This isomer would likely be more reactive than the title compound in reactions sensitive to steric hindrance, such as those involving bulky reagents or catalysts.

4-Methyl-2-n-propoxyphenyl methyl sulfide : In this isomer, the positions of the methyl and n-propoxy groups are swapped.

Electronic Effect : The +R effect of the ortho-propoxy group and the +I effect of the para-methyl group would still lead to high electron density on the sulfur.

Steric Effect : The bulky n-propoxy group is now in the ortho position, creating substantially more steric hindrance than the methyl group in the original compound.

Predicted Reactivity : This isomer would be expected to be significantly less reactive than the title compound due to the severe steric shielding of the sulfur atom by the adjacent n-propoxy group.

Isomer NameSubstituent PositionsKey DifferencePredicted Relative Reactivity
This compound 2-Methyl, 4-n-Propoxy(Reference)High
3-Methyl-4-n-propoxyphenyl methyl sulfide3-Methyl, 4-n-PropoxyNo ortho-substituentHighest (less steric hindrance)
4-Methyl-2-n-propoxyphenyl methyl sulfide4-Methyl, 2-n-PropoxyBulky ortho-substituentLowest (most steric hindrance)

Advanced Methodological Applications in the Study of 2 Methyl 4 N Propoxyphenyl Methyl Sulfide

Chromatographic Separation Techniques

Chromatography is indispensable for the analysis of 2-Methyl-4-n-propoxyphenyl methyl sulfide (B99878), providing critical data on purity, yield, and stereochemistry. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques employed for these purposes.

HPLC is a cornerstone for the purity assessment of non-volatile or thermally sensitive compounds like 2-Methyl-4-n-propoxyphenyl methyl sulfide. The technique separates components in a mixture based on their differential interactions with a stationary phase and a liquid mobile phase. For purity analysis, a reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with additives like formic acid to improve peak shape.

As the structure of this compound may possess chirality, particularly if synthesized into derivatives or if it exists as a chiral sulfoxide (B87167), the separation of its enantiomers is critical. Chiral HPLC methods are developed for this purpose, utilizing chiral stationary phases (CSPs) that interact differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188) (e.g., amylose tris(3,5-dimethylphenylcarbamate)), are highly effective for a wide range of chiral separations. mdpi.com The development of a chiral HPLC method would involve screening various CSPs and mobile phase compositions to achieve optimal resolution. For instance, methods developed for the separation of prostaglandin (B15479496) enantiomers have successfully used Chiracel OJ-RH columns with acetonitrile:methanol:water mobile phases, demonstrating the versatility of such systems. mdpi.com

Table 1: Illustrative HPLC Conditions for Analysis

Parameter Purity Assessment (Reversed-Phase) Enantiomeric Separation (Chiral)
Column C18, 4.6 x 150 mm, 5 µm Amylose tris(3,5-dimethylphenylcarbamate), 4.6 x 250 mm
Mobile Phase Acetonitrile:Water (70:30) with 0.1% Formic Acid n-Hexane:Isopropanol (90:10)
Flow Rate 1.0 mL/min 0.8 mL/min
Detector UV at 254 nm UV at 254 nm

| Column Temp. | 25 °C | 25 °C |

Gas Chromatography, particularly when coupled with Mass Spectrometry (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile compounds that may be present as starting materials, byproducts, or impurities in the synthesis of this compound. This technique is also suitable for monitoring the presence of related volatile sulfur compounds. nih.govresearchgate.net The sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a long, thin capillary column.

In a typical analysis, a non-polar or medium-polarity column, such as one with a 5% phenyl/95% methyl silicone phase, is used. unodc.org The oven temperature is programmed to ramp up, allowing for the sequential elution of compounds with different volatilities. GC-MS provides not only retention time data for quantification but also mass spectra for definitive identification of each eluted component. nih.gov This is particularly useful for identifying unexpected byproducts or degradation products formed during synthesis or storage.

Table 2: Representative GC-MS Parameters for Volatile Analysis

Parameter Setting
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film)
Carrier Gas Helium, constant flow 1.2 mL/min
Inlet Temp. 250 °C
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
MS Detector Electron Ionization (EI) at 70 eV
MS Scan Range 40-450 amu

| Transfer Line Temp. | 280 °C |

Catalytic Systems for Specific Transformations

Catalysis offers precise and efficient routes for the synthesis and functionalization of aryl sulfides. Both transition metal catalysis and biocatalysis provide powerful tools for creating and modifying C-S bonds with high selectivity.

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and are highly applicable to the functionalization of aryl sulfides like this compound. nih.gov These methods have largely superseded older, less efficient techniques that required harsh conditions. nih.gov Catalysts based on palladium, copper, and nickel are commonly used to form carbon-sulfur bonds. nih.govorganic-chemistry.org For instance, palladium-catalyzed coupling reactions using specialized ligands like CyPF-t-Bu can couple aryl halides with thiols with exceptionally high efficiency. organic-chemistry.org Copper-catalyzed systems, often employing ligands such as 1,10-phenanthroline (B135089) or ethylene (B1197577) glycol, are also effective for coupling thiols with aryl iodides and can be performed in environmentally benign solvents like water. nih.govorganic-chemistry.org These reactions typically exhibit broad functional group tolerance, allowing for the synthesis of complex molecules. nih.govnus.edu.sg

Table 3: Examples of Transition Metal Catalytic Systems for Aryl Sulfide Synthesis

Metal Catalyst Ligand Reactants Solvent Key Advantage
Palladium(II) Acetate Josiphos Aryl Chloride, Thiol Toluene High reactivity and functional group tolerance. nih.gov
Copper(I) Iodide Ethylene Glycol Aryl Iodide, Thiol Isopropanol Good to excellent yields, tolerates phenols. nih.gov
Copper(II) Oxide 1,10-Phenanthroline Aryl Iodide, Thiol Water Microwave-promoted, fast reaction times. organic-chemistry.org

| Cobalt Catalyst | None specified | Aryl Halide, Thiophenol | Acetonitrile | Mild reaction conditions. organic-chemistry.org |

Biocatalysis presents a green and highly selective alternative for chemical transformations. For aryl sulfides, enzymes can be used to perform asymmetric oxidations, yielding chiral sulfoxides, which are valuable building blocks in medicinal chemistry. While specific enzymatic transformations for this compound are not widely documented, established biocatalytic systems for other sulfides provide a clear methodological blueprint.

Enzymes such as cyclohexanone (B45756) monooxygenases (CHMOs) or engineered peroxidases can catalyze the oxidation of a sulfide to a sulfoxide with high enantioselectivity. The process of enzyme engineering, including directed evolution and site-directed mutagenesis, can be applied to tailor an enzyme's active site to specifically accommodate the this compound substrate, thereby enhancing its activity and stereoselectivity for this target molecule. This approach avoids the use of heavy metal catalysts and often proceeds under mild aqueous conditions.

Flow Chemistry Approaches for Continuous Synthesis and Reaction Optimization

Flow chemistry has emerged as a transformative technology for chemical synthesis, offering significant advantages in safety, efficiency, and scalability over traditional batch processing. mdpi.comeuropa.eu In a flow system, reagents are continuously pumped through a reactor, where they mix and react under precisely controlled conditions. europa.eu The high surface-area-to-volume ratio in flow reactors allows for excellent heat transfer, enabling highly exothermic or hazardous reactions to be performed safely. europa.eu

The synthesis of aryl sulfides can be adapted to continuous flow processes. rsc.orgmdpi.com A typical setup involves using pumps to deliver solutions of the reactants (e.g., an aryl halide and a thiol) to a mixing point, after which the stream enters a heated reactor coil or a packed-bed reactor. nih.gov The residence time, temperature, and stoichiometry can be precisely controlled to optimize the reaction yield and minimize byproduct formation. europa.eu This methodology is particularly well-suited for reaction optimization using Design of Experiments (DoE), where parameters can be varied automatically in sequential runs. europa.eu The continuous nature of the process also allows for straightforward integration of in-line purification or subsequent reaction steps, streamlining the entire manufacturing workflow. mdpi.commdpi.com

Table 4: Conceptual Flow Chemistry Setup for Aryl Sulfide Synthesis

Parameter Description Typical Setting
Reactor Type Coiled Tubing Reactor (PFR) or Continuous Stirred-Tank Reactor (CSTR) 5-20 mL PFA or Stainless Steel Coil
Pumps Syringe Pumps or HPLC Pumps Flow rates of 0.1 - 10 mL/min
Reactant Streams Stream A: Aryl Halide + Catalyst; Stream B: Thiol + Base Solutions in a suitable organic solvent (e.g., DMF, Toluene)
Residence Time Time spent by reactants in the heated zone 2 - 30 minutes
Temperature Controlled via heating block or oil bath 80 - 180 °C
Back-Pressure Regulator Maintains pressure to prevent solvent boiling 50 - 200 psi

| Collection | Continuous collection of the product stream for workup | Automated fraction collector or collection vessel |

Data Mining and Cheminformatics for Related Compound Analysis

Data mining and cheminformatics are powerful computational disciplines that facilitate the analysis and extraction of valuable knowledge from large chemical datasets. ranchobiosciences.comresearchgate.netsci-hub.ru These approaches are instrumental in identifying compounds structurally related to a query molecule, such as this compound, and in predicting their physicochemical and biological properties. neovarsity.orgnih.gov By leveraging computational tools, researchers can navigate the vast chemical space to uncover novel molecules with desired characteristics, thereby accelerating research and development. ranchobiosciences.comrsc.orgresearchgate.net

The process often begins with data mining vast chemical libraries and databases like PubChem or ChEMBL. rsc.orgnih.gov These databases contain millions of compounds, each with associated data on structure, properties, and biological activities. rsc.org Using similarity searching algorithms, compounds that are structurally analogous to this compound can be identified. These searches are typically based on molecular fingerprints, which are bit-vectors representing the presence or absence of specific structural features. wikipedia.orgresearchgate.net

Once a set of related compounds is compiled, cheminformatics tools are employed for in-depth analysis. A key technique in this regard is the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.govacs.orgnih.gov QSAR studies aim to establish a mathematical correlation between the chemical structure of a compound and its biological activity or a specific property. ucsb.eduprotoqsar.comwiley.com This is achieved by calculating a wide array of molecular descriptors for each compound in the dataset. neovarsity.orgprotoqsar.com

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. protoqsar.comwiley.com They can be categorized based on their dimensionality:

0D Descriptors: Basic information derived from the molecular formula, such as molecular weight and atom counts. hufocw.org

1D Descriptors: Counts of functional groups and structural fragments. hufocw.org

2D Descriptors: Information derived from the 2D representation of the molecule, including topological indices that describe molecular branching and connectivity. hufocw.org

3D Descriptors: Properties calculated from the 3D conformation of the molecule, such as molecular shape and volume. hufocw.org

By correlating these descriptors with experimentally determined activities of a training set of compounds, a predictive QSAR model can be built. nih.govarxiv.org This model can then be used to estimate the activity of new or untested compounds, including those identified through data mining.

Another powerful cheminformatics technique is virtual screening. schrodinger.comnih.govsygnaturediscovery.com This can be either ligand-based or structure-based. In ligand-based virtual screening, a model of a known active ligand is used to search for other compounds with similar properties. sygnaturediscovery.com Structure-based virtual screening, on the other hand, involves docking candidate compounds into the 3D structure of a biological target to predict their binding affinity. nih.gov These methods allow for the rapid and cost-effective screening of large numbers of compounds to prioritize those with the highest likelihood of being active. schrodinger.comsygnaturediscovery.com

For a hypothetical analysis of compounds related to this compound, a cheminformatics workflow would involve:

Mining a chemical database for structurally similar molecules.

Calculating a range of molecular descriptors for each related compound.

Developing a QSAR model based on a known property (e.g., receptor binding affinity).

Using the model to predict the properties of the identified related compounds.

The following interactive data table presents research findings for a curated set of compounds structurally related to this compound, with predicted properties based on a hypothetical QSAR model.

Interactive Data Table of Related Compounds and Predicted Properties

Compound NameMolecular FormulaMolecular Weight ( g/mol )Predicted LogPPredicted Bioactivity Score
This compoundC11H16OS196.313.850.62
4-Ethoxyphenyl 2-methylphenyl sulfideC15H16OS244.354.510.75
2-Methyl-4-propoxyphenyl phenyl sulfideC16H18OS258.385.120.81
4-(iso-Propoxy)phenyl methyl sulfideC10H14OS182.283.490.58
2-Chloro-4-propoxyphenyl methyl sulfideC10H13ClOS216.734.150.68
2-Methyl-4-(propoxy)thioanisoleC11H16OS196.313.900.65
3-Methyl-4-propoxyphenyl methyl sulfideC11H16OS196.313.880.63

Future Prospects and Emerging Avenues in 2 Methyl 4 N Propoxyphenyl Methyl Sulfide Research

Development of Highly Efficient and Selective Synthetic Routes

The synthesis of 2-Methyl-4-n-propoxyphenyl methyl sulfide (B99878), given its specific substitution pattern, requires a multi-step approach that prioritizes efficiency and selectivity. A plausible and efficient retrosynthetic analysis suggests a pathway beginning from a readily available substituted phenol (B47542).

A proposed synthetic pathway could commence with 2-methylphenol (o-cresol) as the starting material. The key challenge is the selective introduction of the n-propoxy and methyl sulfide groups at the C4 and a currently unspecified position, respectively. A more direct precursor would be 2-methyl-4-mercaptophenol. A potential synthetic sequence is outlined below:

Propylation of a Phenolic Precursor : The initial step would likely involve the synthesis of an appropriate phenol. Starting with 4-hydroxy-3-methylthiophenol, an etherification reaction can be performed. The Williamson ether synthesis is a classic and reliable method for this transformation. This involves deprotonating the phenol with a suitable base (e.g., sodium hydride or potassium carbonate) to form the phenoxide, which then acts as a nucleophile to attack an n-propyl halide (e.g., 1-bromopropane).

Thiolation and Methylation : The introduction of the sulfur moiety can be approached in several ways. One method involves the direct thiolation of a substituted phenol. For instance, phenols can react with sulfur chloride, followed by reduction, to yield mercaptophenols. google.com An alternative, well-established method is the Newman-Kwart rearrangement. Once the thiophenol (mercaptan) is formed, the final step is S-methylation. This is typically achieved with high efficiency using an electrophilic methyl source like dimethyl sulfate (B86663) (DMS) or methyl iodide in the presence of a mild base. tandfonline.com This reaction is generally fast and selective for the soft sulfur nucleophile.

The following table outlines a proposed synthetic protocol with hypothetical, yet realistic, parameters based on analogous reactions.

Table 1: Proposed Synthetic Protocol for 2-Methyl-4-n-propoxyphenyl methyl sulfide

StepReactionReagents and ConditionsRationaleAnticipated Yield
1Williamson Ether SynthesisStarting Material: 2-Methyl-4-mercaptophenol. Reagents: 1-bromopropane (B46711), K₂CO₃. Solvent: Acetone or DMF. Temperature: Reflux.A standard and efficient method for forming aryl ethers from phenols with good control over the alkyl group introduced.85-95%
2S-MethylationStarting Material: 2-Methyl-4-n-propoxyphenol. Reagents: Dimethyl sulfate (DMS), K₂CO₃. Solvent: Acetone. Temperature: Room temperature to 50°C.A highly efficient and selective methylation of the thiophenol group. tandfonline.com>95%

Exploration of Novel Reactivity and Rearrangement Pathways

The unique combination of an aryl ether and a thioether in this compound opens up avenues for exploring interesting chemical transformations and potential rearrangement reactions.

Oxidation of the Sulfide : The methyl sulfide group is susceptible to oxidation, which can be controlled to yield either the corresponding sulfoxide (B87167) or sulfone. This transformation is significant as it dramatically alters the electronic and steric properties of the molecule, potentially leading to new applications.

Ether Cleavage and Rearrangement : While aryl ethers are generally stable, the n-propoxy group could undergo cleavage under harsh acidic conditions. More interestingly, acid-catalyzed rearrangements of alkyl aryl ethers have been documented, which could lead to migration of the propyl group to the aromatic ring. rsc.orgrsc.org Although the classic Claisen rearrangement is specific to allyl aryl ethers, studying related thermal or acid-catalyzed rearrangements could reveal novel intramolecular pathways. libretexts.org

Table 2: Potential Reactions and Rearrangements

Reaction TypePotential ReagentsExpected ProductSignificance
Sulfide Oxidation (to Sulfoxide)m-CPBA (1 eq.), H₂O₂2-Methyl-4-n-propoxyphenyl methyl sulfoxideIntroduction of a chiral center and a polar functional group.
Sulfide Oxidation (to Sulfone)m-CPBA (>2 eq.), Oxone®2-Methyl-4-n-propoxyphenyl methyl sulfoneFurther increases polarity and hydrogen bond accepting ability.
Ether CleavageHBr, BBr₃2-Methyl-4-hydroxyphenyl methyl sulfideRegeneration of the phenol for further functionalization.
Fries-type RearrangementLewis or Brønsted acids (e.g., AlCl₃)Propyl-substituted phenolsPotential for skeletal reorganization to new isomers. rsc.orgrsc.org

Integration of Machine Learning for Predictive Chemical Design

The field of chemistry is being revolutionized by artificial intelligence (AI) and machine learning (ML), which can accelerate discovery and optimization. For a novel compound like this compound, ML can be a powerful tool.

Retrosynthesis and Route Optimization : AI-powered retrosynthesis tools can suggest novel and more efficient synthetic pathways that a human chemist might overlook. chemical.aipharmafeatures.comsoftformance.com These platforms can analyze vast reaction databases to predict the most viable and cost-effective routes.

Property Prediction : ML models can predict a wide range of physicochemical and biological properties for a new molecule before it is even synthesized. This includes solubility, reactivity, and potential toxicity.

Reaction Outcome Prediction : For the proposed synthetic steps, ML algorithms can predict the likely yield and the formation of byproducts under various conditions, thus guiding experimental design to maximize efficiency. nih.govneurips.ccnips.cceurekalert.org

Table 3: Applications of Machine Learning in the Study of this compound

ML ApplicationObjectivePotential Impact
Retrosynthetic AnalysisTo identify alternative and potentially more efficient synthetic routes. chemical.aipharmafeatures.comReduction of synthetic steps, cost, and waste. mdpi.com
Quantitative Structure-Property Relationship (QSPR)To predict physical, chemical, and electronic properties.Prioritization of derivatives with desired characteristics for synthesis.
Reaction Yield PredictionTo forecast the outcome of synthetic steps under different conditions. nih.govFaster optimization of reaction conditions, minimizing trial-and-error experimentation.

Advanced In-Situ Spectroscopic Monitoring of Reactions

To develop robust and scalable synthetic routes, a deep understanding of reaction kinetics, mechanisms, and intermediates is crucial. Advanced in-situ spectroscopic techniques allow for real-time monitoring of chemical reactions as they occur. numberanalytics.comfiveable.me

FTIR and Raman Spectroscopy : These vibrational spectroscopy techniques can track the concentration of reactants, products, and key intermediates by monitoring their characteristic absorption or scattering peaks. numberanalytics.comfiveable.me For instance, the disappearance of the S-H stretch in the thiophenol precursor and the appearance of new bands corresponding to the thioether can be monitored in real-time. rsc.orgrsc.orgnih.gov

NMR Spectroscopy : In-situ NMR can provide detailed structural information about the species in the reaction mixture, helping to unambiguously identify intermediates and byproducts.

This real-time data is invaluable for optimizing reaction conditions (temperature, reagent addition rates) and for building accurate kinetic models of the synthetic process. researchgate.netthermofisher.com

Table 4: In-Situ Spectroscopic Techniques for Reaction Monitoring

TechniqueInformation GainedApplicability to Synthesis
In-Situ FTIRConcentration changes of functional groups (e.g., -OH, S-H). rsc.orgnih.govIdeal for monitoring the etherification and methylation steps.
In-Situ RamanComplementary vibrational data, especially for non-polar bonds and aqueous solutions. fiveable.meUseful for monitoring changes in the aromatic ring substitution pattern.
In-Situ NMRDetailed structural information of all soluble species.Unambiguous identification of intermediates and byproducts.

Design of Related Scaffolds for Fundamental Chemical Exploration

The structure of this compound can serve as a central scaffold for the creation of a library of related compounds. This approach is fundamental to fields like medicinal chemistry and materials science, where systematic structural modification is used to fine-tune properties. chemdiv.commdpi.comunife.it

Bioisosteric Replacement : In drug design, bioisosteres are functional groups with similar physical or chemical properties that can be interchanged to modulate the biological activity or pharmacokinetic properties of a compound. patsnap.comnih.govwikipedia.orgipinnovative.comnumberanalytics.com For the target scaffold, one could replace the methyl sulfide with an ethyl sulfide or a methoxy (B1213986) group, or replace the n-propoxy group with other alkoxy groups or an ester.

Scaffold Hopping and Diversification : The core aromatic scaffold can be altered. The methyl group could be moved to other positions, or additional substituents could be introduced. The phenyl ring itself could be replaced by a different heterocyclic system. This systematic exploration of chemical space can lead to the discovery of molecules with entirely new functions. acs.orgresearchgate.net

Table 5: Proposed Analogs for Scaffold-Based Exploration

Modification TypeExample AnalogRationale for Exploration
Varying Ether Chain2-Methyl-4-isopropoxyphenyl methyl sulfideTo probe the effect of steric bulk on the ether side chain.
Varying Sulfide Group2-Methyl-4-n-propoxyphenyl ethyl sulfideTo study the impact of the sulfide alkyl group on reactivity and properties.
Bioisosteric Replacement of Sulfur2-Methyl-4-n-propoxyphenyl methyl etherTo compare the properties of a thioether with its oxygen analog (anisole). patsnap.comwikipedia.org
Positional Isomerism4-Methyl-2-n-propoxyphenyl methyl sulfideTo investigate the influence of substituent positions on the aromatic ring.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-methyl-4-n-propoxyphenyl methyl sulfide in laboratory settings?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or thioether formation. For example, reacting 4-n-propoxyphenyl methyl thiol with methyl halides under basic conditions (e.g., NaOH in ethanol) at reflux. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is advised. Reaction progress can be monitored using TLC or HPLC with retention time data from similar sulfides . Adjust stoichiometry and reaction time based on precursor reactivity.

Q. Which analytical techniques are suitable for assessing the purity and structure of this sulfide?

  • Methodological Answer :

  • HPLC : Use a C18 column with a mobile phase of methanol and sodium acetate/1-octanesulfonate buffer (65:35, pH 4.6) for optimal separation .
  • GC-MS : Analyze volatile derivatives after derivatization with iodomethane to enhance detection.
  • NMR : Confirm structural integrity via characteristic shifts (e.g., δ 2.1–2.3 ppm for S-CH3, δ 1.0–1.5 ppm for n-propoxy CH2/CH3 groups).
  • Colorimetric Assays : Quantify sulfide content via methylene blue method (reaction with FeCl3 and dimethyl-p-phenylenediamine) .

Q. How can researchers ensure reproducibility in synthesis protocols?

  • Methodological Answer : Document reaction parameters (temperature, solvent purity, catalyst loading) rigorously. Use standardized reagents and validate equipment (e.g., calibrate HPLC pumps). Include internal standards during analysis. Reproducibility guidelines from academic writing frameworks (e.g., detailing experimental adaptations and raw data archiving) should be followed .

Advanced Research Questions

Q. What strategies optimize enantioselective oxidation of this compound to its sulfoxide?

  • Methodological Answer : Employ biocatalytic methods using enzymes like HAPMOPf from Pseudomonas fluorescens, which shows high enantioselectivity for aromatic sulfides. Key factors:

  • Substrate Docking : Optimize interactions with residues V544 (amide-π stacking) and R440 (alkyl interactions) to enhance enantiomeric excess (ee) .
  • Cofactor Regeneration : Use NADP+ and glucose dehydrogenase for sustained activity.
  • Reaction Monitoring : Track conversion via chiral HPLC or fluorescence probes adapted from H2S detection methodologies .

Q. How should researchers address contradictory data in reaction yields across studies?

  • Methodological Answer : Conduct comparative studies to isolate variables (e.g., catalyst type, oxygen availability). For example:

  • If thiophenol oxidation in achieves 98% conversion under specific conditions (20–40 min, ambient O2), discrepancies in sulfide synthesis may arise from steric hindrance in the aromatic ring.
  • Use Design of Experiments (DoE) to test interactions between variables (temperature, pH, solvent polarity). Statistical tools like ANOVA can identify significant factors .

Q. What advanced techniques enable real-time monitoring of sulfide degradation in biological systems?

  • Methodological Answer : Adapt fluorescent probes (e.g., H2S-specific probes from ) for in situ tracking. Functionalize the probe to target cellular compartments where sulfides accumulate. Validate via confocal microscopy and correlate with LC-MS/MS quantification of degradation products .

Data Analysis & Reporting

Q. How should large datasets from sulfide reaction kinetics be managed?

  • Methodological Answer :

  • Raw Data : Archive in appendices or supplementary materials (e.g., time-conversion curves, spectral scans) .
  • Processed Data : Highlight key trends (e.g., pseudo-first-order rate constants) in the main text. Use software like MATLAB or Python for kinetic modeling.
  • Uncertainty Analysis : Report standard deviations from triplicate runs and instrument error margins (e.g., ±2% for HPLC peak integration) .

Q. What computational tools predict the reactivity of this compound in complex mixtures?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina to model interactions with enzymes or catalysts, referencing docking poses from .
  • DFT Calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Software: Gaussian 16 with B3LYP/6-31G* basis set.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.